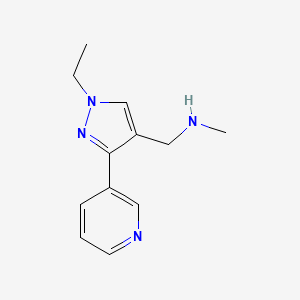

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-3-16-9-11(7-13-2)12(15-16)10-5-4-6-14-8-10/h4-6,8-9,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUNFJGODWUYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with glycine transporter 1 (GlyT1), inhibiting its activity. This interaction is crucial as GlyT1 is involved in regulating glycine levels in the brain, which in turn affects neurotransmission and cognitive functions. Additionally, the compound has shown potential anti-fibrotic and antimicrobial properties, indicating its versatility in biochemical applications.

Cellular Effects

The effects of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GlyT1 can lead to increased glycine levels, which may enhance N-methyl-D-aspartate (NMDA) receptor function and improve cognitive functions. Moreover, its anti-fibrotic properties suggest that it can inhibit collagen expression and reduce hydroxyproline content in cell culture, thereby impacting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. Its inhibition of GlyT1 involves binding to the transporter, preventing glycine reuptake and thereby increasing extracellular glycine levels. This mechanism is particularly relevant in the context of NMDA receptor function, as glycine acts as a co-agonist for these receptors. Additionally, the compound’s anti-fibrotic and antimicrobial activities are likely mediated through its interactions with enzymes involved in collagen synthesis and microbial cell wall synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of GlyT1 and consistent anti-fibrotic effects, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits GlyT1 without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed, indicating a threshold beyond which the compound’s safety is compromised. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes. Additionally, it can be transported to the nucleus, where it may influence gene expression and other nuclear processes. These localization patterns are essential for understanding the compound’s cellular functions and therapeutic potential.

Biologische Aktivität

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features that include a pyrazole ring and a pyridine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molar mass of approximately 202.26 g/mol. Its structure can be represented as follows:

This compound's unique configuration contributes to its biological activities, which are explored in the sections below.

Research indicates that compounds with similar structural motifs exhibit diverse biological activities. The pyrazole and pyridine rings are known to interact with various biological targets, leading to multiple therapeutic effects. For instance, they may function as enzyme inhibitors or receptor modulators, impacting pathways relevant to diseases such as cancer and infections.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For example, related compounds have been tested against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, demonstrating low eukaryotic toxicity while maintaining high efficacy against bacterial targets .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Pyrazole derivatives have been reported to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The exact mechanisms may involve the modulation of signaling pathways associated with cell survival and death .

Neuropharmacological Effects

Preliminary studies indicate that compounds similar to 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine may also affect neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or mood disorders. The interaction with serotonin or dopamine receptors could be a pathway for these effects .

Case Studies

Several case studies have highlighted the biological activity of related pyrazole compounds:

- Study on Antimycobacterial Activity :

- Anticancer Activity Assessment :

Comparison of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Pyrazole core : A heterocyclic scaffold common in medicinal chemistry due to its metabolic stability and tunable substituent positions.

- Pyridin-3-yl group : Enhances solubility and enables π-π stacking interactions in biological targets.

- N-Methylmethanamine : A flexible side chain that may improve bioavailability and receptor binding.

Comparison with Structurally Similar Compounds

2.1. Substituent Variations and Structural Analogues

The table below highlights structural analogs from the evidence, emphasizing substituent differences and their implications:

2.2. Key Comparisons

Pyridin-3-yl vs. Phenyl Derivatives :

- N-Substituent Variations: N-Methylmethanamine (Target, ) offers flexibility and moderate basicity.

Synthetic Approaches :

3.1. Solubility and Lipophilicity

- The pyridin-3-yl group in the target compound enhances aqueous solubility compared to non-polar analogs like 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine ().

- Lipophilicity (logP) is influenced by ethyl and methyl groups, with the target compound likely having a logP ~2.5 (estimated from analogs in and ).

Vorbereitungsmethoden

Key Synthetic Strategy

The preparation of 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves:

- Formation of the pyrazole core bearing the ethyl substituent.

- Introduction of the pyridin-3-yl group at the 3-position of the pyrazole ring.

- Subsequent functionalization at the 4-position of the pyrazole with an N-methylmethanamine side chain.

This synthetic approach often employs palladium-catalyzed cross-coupling reactions, reductive amination, and nucleophilic substitution steps.

Detailed Preparation Methods

Pyrazole Core Construction and Pyridinyl Substitution

A common method for constructing substituted pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents, followed by functional group transformations to introduce the pyridin-3-yl substituent.

- Starting with 1-ethyl-3-methyl-1H-pyrazole derivatives, a halogenated pyrazole intermediate can be prepared.

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) with 3-bromopyridine or 3-pyridylboronic acid introduces the pyridin-3-yl moiety at the 3-position of the pyrazole ring.

- Typical catalysts include Pd2(dba)3 with ligands such as XantPhos in toluene at elevated temperatures (~110 °C).

- Bases like t-BuONa facilitate the coupling reaction.

Introduction of N-Methylmethanamine Side Chain

The 4-position of the pyrazole ring is functionalized with a methanamine group, methylated on the nitrogen.

- Reductive amination of the corresponding pyrazol-4-carbaldehyde with methylamine or N-methylmethanamine under mild conditions.

- Alternatively, nucleophilic substitution of a leaving group (e.g., halide) at the 4-position with N-methylmethanamine.

- Reaction conditions typically involve solvents like methanol or ethanol, with temperature control between room temperature and 70 °C.

- The product is isolated by extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

Representative Experimental Procedure (Adapted from Related Literature)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Substituted pyridin-3-amine (1 eq), pyridine-3-carbaldehyde (1 eq), methanol, p-toluenesulfonic acid (0.2 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), 70 °C, 12 h | Multicomponent reaction forming intermediate pyrazole-pyridine scaffold | Isolated by extraction and drying; purity >95% |

| 2 | Pd2(dba)3 (catalyst), XantPhos (ligand), t-BuONa (base), toluene, 110 °C | Palladium-catalyzed cross-coupling to install pyridin-3-yl group | High conversion; purified by chromatography |

| 3 | N-methylmethanamine, methanol, 20-70 °C | Reductive amination or nucleophilic substitution to introduce N-methylmethanamine | Yield varies 50-80%; purified by recrystallization |

Crystallization and Purification

A critical step in the preparation is obtaining the pure crystalline form of the compound. Crystallization is typically performed by dissolving the crude product in a suitable solvent or solvent mixture at elevated temperature, followed by controlled cooling.

- Methanol

- Ethyl acetate/methanol mixtures

- Water/isopropanol mixtures

- Dissolve crude compound at ~65-70 °C.

- Cool slowly to 5 °C over 3-5 hours.

- Stir at low temperature for 1 hour.

- Filter and dry under reduced pressure at 50 °C for 8 hours.

This process yields a crystalline solid with high purity, confirmed by X-ray powder diffraction and differential scanning calorimetry (DSC).

Analytical Data and Characterization

| Analysis Method | Observations |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | Multiplets and doublets consistent with pyrazole and pyridinyl protons; singlet for N-methyl group at ~3.8 ppm |

| Mass Spectrometry (ESI) | Molecular ion peak [M+1]+ consistent with expected molecular weight |

| X-Ray Powder Diffraction (XRPD) | Characteristic peaks confirming crystalline form |

| DSC | Melting point around 206 ± 3 °C for related analogues |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Multicomponent condensation | Substituted pyridin-3-amine, pyridine-3-carbaldehyde, TosOH, isocyanide | MeOH, 70 °C, 12 h | Pyrazole-pyridine intermediate |

| 2 | Pd-catalyzed cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C | Pyridin-3-yl substitution |

| 3 | Reductive amination/nucleophilic substitution | N-methylmethanamine, MeOH | 20-70 °C | Final amine-functionalized compound |

| 4 | Crystallization | Methanol or solvent mixtures | Heat to 70 °C, cool to 5 °C | Pure crystalline product |

Research Findings and Notes

- The synthetic methods are adaptable to various substituted pyridines and pyrazole derivatives, allowing structural optimization.

- Palladium-catalyzed cross-coupling is a robust and efficient method for installing the pyridin-3-yl group.

- Reductive amination provides a clean introduction of the N-methylmethanamine moiety with good yields.

- Crystallization conditions significantly affect the purity and physical form of the final compound, which is critical for pharmaceutical applications.

- Analytical techniques such as NMR, MS, XRPD, and DSC are essential for confirming structure and purity.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst/Reagents | Temperature/Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Copper-catalyzed | CuBr, Cs₂CO₃, DMSO | 35°C, 48 h | 17.9% | >95% |

| Microwave-assisted | Pd(OAc)₂, NaHCO₃ | 100°C, 1 h | 82% | 98.67% |

| Mannich reaction | NaBH₄, THF | RT, 5 h | 65% | 92% |

Advanced: How can computational chemistry predict reactivity in nucleophilic substitution reactions for this compound?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic attack sites. For pyrazole-pyridine hybrids, the pyridin-3-yl group acts as an electron-withdrawing moiety, directing substitution to the pyrazole N-ethyl position . Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Characteristic shifts for pyrazole protons (δ 8.6–8.8 ppm) and methylamine groups (δ 2.3–2.5 ppm) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 215) validate molecular weight .

- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) confirm functional groups .

Q. Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridin-3-yl C-H | 8.87 | d (J=2 Hz) |

| Pyrazole C-H | 7.80 | s |

| N-Methyl (CH₃) | 2.23 | s |

| Ethyl group (CH₂) | 1.38 | d (J=6.4 Hz) |

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Answer:

Discrepancies in biological data (e.g., anticonvulsant vs. neurotoxic effects) require:

- Dose-response studies : Evaluate activity across concentrations (e.g., 0.1–100 µM) in in vitro models (e.g., rat hepatocytes) .

- Target specificity profiling : Use kinase assays or CRISPR screens to identify off-target interactions .

- Meta-analysis : Compare datasets across studies with standardized protocols (e.g., MTT vs. LDH assays for cytotoxicity) .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Limited stability data exists, but accelerated studies suggest:

- Thermal stability : Decomposition above 100°C (TGA analysis) .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic conditions (pH <3) due to amine protonation .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced: What in vitro assays are recommended for evaluating neuropharmacological potential?

Answer:

- MTT assay : Assess cytotoxicity in neuronal cell lines (IC₅₀ values) .

- Electrophysiology : Patch-clamp studies on GABA₃ or NMDA receptors .

- Microsomal stability : Incubate with liver microsomes to predict metabolic clearance .

Q. Table 3: Pharmacological Screening Protocol

| Assay | Model System | Endpoint | Reference |

|---|---|---|---|

| MTT | SH-SY5Y cells | Cell viability | |

| Maximal electroshock | Mice | Seizure inhibition | |

| hERG inhibition | HEK293 cells | Cardiac safety |

Advanced: How can structural modifications enhance target selectivity in kinase inhibition?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.